N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
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Overview
Description
N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide is a complex organic compound that features a combination of several functional groups, including a dioxolane ring, a fluorophenyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxolane ring, the introduction of the fluorophenyl group, and the construction of the pyrimidine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-one: A simpler compound with a similar dioxolane ring structure.
2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylethan-1-ol: Contains a dioxolane ring and phenyl groups.
3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline: Features a dioxolane ring and an aniline group.
Uniqueness
N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H22FN3O4S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[5-(1,3-dioxolan-2-yl)-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C18H22FN3O4S/c1-11(2)15-14(17-25-9-10-26-17)16(12-5-7-13(19)8-6-12)21-18(20-15)22(3)27(4,23)24/h5-8,11,17H,9-10H2,1-4H3 |
InChI Key |
KNRQCGNZEZNSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C2OCCO2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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